Exclusive Identity as Saroglitazar Intermediate 'Compound (B1)' vs. Structurally Related Pyrrole Ethanols
CAS 494850-27-0 is the sole compound designated as 'compound (B1)' in the patented Cadila Healthcare process for manufacturing saroglitazar magnesium. The patent explicitly defines a four-step sequence where compound (B1)—produced by reacting compound (C1) with ethanolamine under Paal-Knorr conditions—is converted to mesylate compound (A1), which is subsequently coupled to build the API [1]. In contrast, the 2-thienyl analog (CAS 494850-38-3) and the phenylthio analog (CAS 494850-35-0) do not bear the 4-(methylthio)phenyl group required for the drug substance; they are absent from all saroglitazar regulatory filings and have no declared role as synthetic intermediates for this approved drug [2].
| Evidence Dimension | Defined synthetic role in an approved drug (saroglitazar) manufacturing process |
|---|---|
| Target Compound Data | Designated as 'compound (B1)' in U.S. Patent Application 20160107989, step (c)→(d); catalogs list it as 'Saroglitazar Impurity 2' regulatory reference standard |
| Comparator Or Baseline | 2-thienyl analog (CAS 494850-38-3; C11H13NOS): no role in saroglitazar synthesis. Phenylthio analog (CAS 494850-35-0; C19H19NOS): no role in saroglitazar synthesis. Des-methylthio analog (CAS 26165-72-0): no role in saroglitazar synthesis |
| Quantified Difference | Target compound = essential intermediate in an NDA-approved drug; all comparators = 0 documented role in any approved-drug synthetic pathway |
| Conditions | Patent-defined synthetic route; regulatory filings for saroglitazar (Lipaglyn) |
Why This Matters
Procurement of the exact compound is mandatory for ANDA filers and generic manufacturers referencing the saroglitazar drug master file; any structural deviation would constitute a different impurity and fail regulatory equivalence.
- [1] Dwivedi SD, Singh RC, Chavda RG, et al. A process for preparation of pyrroles having hypolipidemic hypocholesteremic activities. U.S. Patent Application 20160107989, published April 21, 2016. Para [0041] and claim 15. View Source
- [2] Molbase. 1H-Pyrrole-1-ethanol, 2-methyl-5-[4-(phenylthio)phenyl]- (CAS 494850-35-0). Compound entry. View Source
